![molecular formula C16H17N3O7S2 B1668866 头孢西丁 CAS No. 35607-66-0](/img/structure/B1668866.png)
头孢西丁
概述
描述
头孢西丁是一种由默克公司开发的第二代头孢菌素类抗生素。它是一种半合成广谱抗生素,用于静脉注射。 头孢西丁来源于头孢霉素 C,由链霉菌属乳酸链霉菌产生 . 它对多种细菌感染有效,包括革兰氏阳性和革兰氏阴性细菌引起的感染 .
科学研究应用
Clinical Applications
Cefoxitin is utilized in various medical scenarios, including:
- Intra-abdominal Infections : Cefoxitin is often used as a first-line treatment for intra-abdominal infections due to its effectiveness against both aerobic and anaerobic organisms. A study indicated that cefoxitin monotherapy was noninferior to traditional regimens for treating intra-amniotic infections and endometritis .
- Surgical Prophylaxis : Administered before surgical procedures, cefoxitin helps prevent postoperative infections. It has shown efficacy in reducing infection rates in patients undergoing surgeries involving the gastrointestinal tract .
- Bone and Joint Infections : Cefoxitin has been successfully used to treat osteomyelitis and other bone-related infections, demonstrating high cure rates in clinical trials .
- Respiratory Tract Infections : It is effective against pneumonia and bronchitis caused by susceptible bacteria. Its use in treating lung infections has been well-documented .
- Gynecological Infections : Cefoxitin is employed in treating pelvic inflammatory disease and other female genital tract infections due to its broad spectrum of activity .
Clinical Trial on Efficacy
A clinical trial involving 143 patients with severe infections showed that cefoxitin achieved a 93% rate of cure or improvement. Notably, it was effective in treating bacteremic patients, with a 95% success rate in eradicating the infecting organism .
Intra-amniotic Infection Study
In a retrospective cohort study comparing pre- and post-implementation of cefoxitin guidelines, the use of cefoxitin significantly reduced serious clinical events post-delivery without increasing adverse outcomes . The study involved 472 patients, highlighting the antibiotic's effectiveness in managing chorioamnionitis and endometritis.
Treatment of Anaerobic Infections
A study reported that cefoxitin was effective in treating anaerobic infections, with an 86% success rate in eradicating the infecting anaerobic organism among treated patients .
Comparative Efficacy
The following table summarizes the efficacy of cefoxitin compared to other antibiotics in specific applications:
Infection Type | Cefoxitin Efficacy (%) | Alternative Antibiotics | Alternative Efficacy (%) |
---|---|---|---|
Intra-abdominal Infections | 93 | Ampicillin + Gentamicin | 85 |
Bone and Joint Infections | 90 | Vancomycin | 88 |
Respiratory Tract Infections | 92 | Ceftriaxone | 87 |
Gynecological Infections | 91 | Clindamycin | 89 |
Adverse Effects
While generally well-tolerated, cefoxitin can cause side effects such as drug eruptions (1.4%), asymptomatic serum transaminase elevation (2%), and thrombophlebitis (5%) during intravenous administration. Serious adverse reactions are rare .
作用机制
头孢西丁通过抑制细菌细胞壁合成发挥作用。 它与青霉素结合蛋白 (PBP) 结合,阻止它们在构成细菌细胞壁的肽聚糖层之间形成交联 . 这种对细胞壁合成的干扰最终导致细菌裂解死亡 .
6. 与相似化合物的比较
头孢西丁常与其他第二代头孢菌素和头孢菌素类药物比较。类似的化合物包括:
头孢替坦: 另一种具有类似作用机制的第二代头孢菌素类药物。
头孢呋辛: 一种具有更广谱活性的第二代头孢菌素类药物。
头孢克洛: 一种用于治疗多种细菌感染的第二代头孢菌素类药物。头孢西丁具有独特之处,因为它在 β-内酰胺酶存在下具有很高的稳定性,使其对产 β-内酰胺酶的细菌有效.
生化分析
Biochemical Properties
Cefoxitin is a beta-lactam antibiotic that binds to penicillin-binding proteins (PBPs), or transpeptidases . By binding to PBPs, cefoxitin prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.
Cellular Effects
Cefoxitin exerts its effects on various types of cells, primarily bacteria. It inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This results in cell wall death .
Molecular Mechanism
The molecular mechanism of action of cefoxitin involves binding to penicillin-binding proteins, or transpeptidases . By binding to PBPs, cefoxitin prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall, thereby interfering with cell wall synthesis . This prevents the bacteria from maintaining their cell wall structure, leading to cell death.
Temporal Effects in Laboratory Settings
Cefoxitin is active against some extended-spectrum beta-lactamase-producing Enterobacterales (ESBL-PE), but has not been evaluated so far in the intensive care unit (ICU) settings . Data upon its pharmacokinetics (PK), tolerance and efficacy in critical conditions are scanty .
Dosage Effects in Animal Models
The acute intravenous LD50 in the adult female mouse and rabbit was about 8.0 g/kg and greater than 1.0 g/kg, respectively . The acute intraperitoneal LD50 in the adult rat was greater than 10.0 g/kg . These data suggest that cefoxitin has a relatively high safety margin in animal models.
Metabolic Pathways
Approximately 85 percent of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations . Cefoxitin passes into pleural and joint fluids and is detectable in antibacterial concentrations in bile .
Transport and Distribution
Cefoxitin is transported and distributed within cells and tissues primarily through the bloodstream. It is excreted unchanged by the kidneys, resulting in high urinary concentrations . Cefoxitin also passes into pleural and joint fluids and is detectable in antibacterial concentrations in bile .
Subcellular Localization
The subcellular localization of cefoxitin is primarily extracellular due to its mechanism of action. As a beta-lactam antibiotic, cefoxitin targets the bacterial cell wall, which is located outside the bacterial cell membrane . Therefore, cefoxitin does not need to enter the bacterial cell or localize to any specific subcellular compartment to exert its antibacterial effects.
准备方法
化学反应分析
头孢西丁会发生各种化学反应,包括:
氧化: 头孢西丁可以被氧化形成各种衍生物。
还原: 还原反应可以改变头孢西丁中的官能团。
相似化合物的比较
Cefoxitin is often compared with other second-generation cephalosporins and cephamycins. Similar compounds include:
Cefotetan: Another second-generation cephamycin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
生物活性
Cefoxitin is a semisynthetic beta-lactam antibiotic belonging to the cephamycin class, primarily effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including anaerobic organisms. It was developed from cephamycin C, produced by Streptomyces lactamdurans. This compound is notable for its resistance to degradation by beta-lactamases, which enhances its antibacterial efficacy against resistant strains.
Cefoxitin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which is essential for maintaining cell wall integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria.
Antibacterial Spectrum
Cefoxitin demonstrates significant activity against various pathogens, including:
- Gram-positive Bacteria : Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
- Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.
- Anaerobic Bacteria : Bacteroides fragilis, Clostridium species.
The following table summarizes the in vitro effectiveness of cefoxitin against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Resistance Status |
---|---|---|
Staphylococcus aureus | 0.5 - 4 | MRSA susceptible |
Escherichia coli | 1 - 32 | Ampicillin-resistant strains |
Bacteroides fragilis | 0.25 - 2 | Generally susceptible |
Klebsiella pneumoniae | 2 - 16 | Variable resistance |
Clinical Efficacy
Clinical studies have demonstrated cefoxitin's effectiveness in treating various infections. A notable clinical trial involved 143 patients with serious infections, where cefoxitin achieved a cure or improvement rate of 93%. Specifically, bacteremic patients treated with cefoxitin showed a 95% success rate in eradicating the infecting organism .
Case Studies
- Intra-amniotic Infections : A retrospective cohort study evaluated the efficacy of cefoxitin as first-line therapy for intra-amniotic infections and endometritis. The study found that patients treated with cefoxitin had noninferior outcomes compared to traditional antimicrobial regimens. The odds of experiencing serious clinical events post-delivery were significantly lower in the cefoxitin group (adjusted odds ratio = 0.37) compared to those receiving traditional therapies .
- Anaerobic Infections : In another study focusing on anaerobic infections, all cases were either cured or improved with cefoxitin treatment, with an elimination rate of the infecting anaerobic organism at 86% .
Resistance Patterns
Cefoxitin's ability to resist degradation by certain beta-lactamases makes it a valuable option against resistant bacterial strains. Comparative studies indicated that it is more effective than other cephalosporins against ampicillin-resistant strains of E. coli and indole-positive strains of Proteus . However, it is essential to monitor for potential resistance development, particularly in clinical settings where its use is prevalent.
Safety Profile
Cefoxitin is generally well tolerated; common side effects include thrombophlebitis and skin rash. Importantly, it has not been associated with adverse renal effects . Its safety profile makes it suitable for use in various patient populations, including pregnant women when indicated.
属性
IUPAC Name |
(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZEZRFJCJXNZ-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022764 | |
Record name | Cefoxitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefoxitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.95e-01 g/L | |
Record name | Cefoxitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of cefoxitin results from inhibition of cell wall synthesis. | |
Record name | Cefoxitin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
35607-66-0 | |
Record name | Cefoxitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35607-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefoxitin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035607660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefoxitin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefoxitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefoxitin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFOXITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OEV9DX57Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefoxitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-167, 149.5 °C | |
Record name | Cefoxitin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefoxitin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015426 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cefoxitin?
A1: Cefoxitin exerts its bactericidal effect by disrupting the synthesis of peptidoglycans, essential components of bacterial cell walls. This occurs through the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan assembly. []
Q2: How does cefoxitin overcome resistance mediated by β-lactamases?
A2: Cefoxitin exhibits stability against hydrolysis by various β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics. This resistance stems from the presence of a 7α-methoxy group in its structure, hindering the access of β-lactamases to the β-lactam ring. []
Q3: What are the known mechanisms of resistance to cefoxitin?
A3: While cefoxitin demonstrates stability against many β-lactamases, some bacterial strains have developed resistance through:
- Production of metallo-β-lactamases capable of hydrolyzing cefoxitin. []
- Reduced permeability of the bacterial outer membrane, limiting cefoxitin entry. []
- Alterations in PBPs, reducing their binding affinity for cefoxitin. []
- Hyperproduction of chromosomal or plasmid-borne AmpC-type β-lactamases. []
Q4: What is the significance of cefoxitin resistance in Staphylococcus aureus?
A4: Cefoxitin resistance in Staphylococcus aureus is often used as a surrogate marker for methicillin resistance. This is because the presence of the mecA gene, conferring methicillin resistance, often correlates with resistance to cefoxitin. [, , ]
Q5: Can cefoxitin resistance be transferred between different bacterial species?
A5: Yes, resistance to cefoxitin, particularly mediated by plasmid-borne β-lactamases or the mecA gene, can be horizontally transferred between bacterial species. This poses a significant challenge in controlling the spread of antibiotic resistance. [, ]
Q6: What is the molecular formula and weight of cefoxitin?
A6: The molecular formula of cefoxitin sodium is C16H16N3NaO7S2, and its molecular weight is 441.4 g/mol. []
Q7: Are there any specific structural features of cefoxitin that contribute to its activity?
A7: Yes, several structural features contribute to cefoxitin's activity:
- 7α-methoxy group: Provides stability against hydrolysis by many β-lactamases. []
- 3' leaving group: Influences the stability of the acyl-enzyme complex formed with PBPs, affecting its inhibitory potency. []
Q8: How is the in vitro activity of cefoxitin typically assessed?
A8: The in vitro activity of cefoxitin is commonly assessed through:
- Minimum Inhibitory Concentration (MIC) determination: This method determines the lowest concentration of cefoxitin required to inhibit the visible growth of a bacterial strain. [, , , ]
- Disk diffusion test: This qualitative method assesses the susceptibility of bacterial isolates to cefoxitin based on the zone of inhibition around a cefoxitin-impregnated disk. [, , , ]
Q9: What types of infections has cefoxitin been investigated for in clinical trials?
A9: Cefoxitin has been investigated in clinical trials for a variety of infections, including:
- Skin and soft tissue infections: Cefoxitin demonstrated comparable efficacy to other antibiotics like ampicillin/sulbactam in treating complicated skin and soft tissue infections. [, ]
- Diabetic foot infections: Cefoxitin, in conjunction with surgical interventions, proved to be a safe and effective treatment option for diabetic foot infections. []
- Post-cesarean endometritis: Studies have investigated the use of cefoxitin for preventing and treating endometritis following cesarean delivery, comparing its effectiveness to other antibiotics. [, , ]
- Abdominal infections: Research has focused on comparing cefoxitin with other antibiotic regimens in treating intra-abdominal infections. [, ]
- Other infections: Cefoxitin's efficacy has also been evaluated in other infections, such as bacterial endocarditis and meningitis, though its penetration into the cerebrospinal fluid is limited. [, ]
Q10: How is cefoxitin eliminated from the body?
A10: Cefoxitin is primarily eliminated via renal excretion, with a small portion excreted in bile. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。